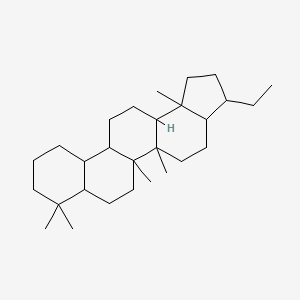
3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine Tartaric Acid Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine Tartaric Acid Salt is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a piperidine ring substituted with a methanesulfonyl-phenyl group and is often used in its tartaric acid salt form to enhance its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine Tartaric Acid Salt typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Substitution with Methanesulfonyl-phenyl Group:
Formation of the Tartaric Acid Salt: The final step involves the reaction of the synthesized compound with tartaric acid to form the salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine Tartaric Acid Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine Tartaric Acid Salt has several scientific research applications, including:
Medicinal Chemistry: The compound may serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It can be used as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structure may make it useful in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine Tartaric Acid Salt depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine: The free base form of the compound without the tartaric acid salt.
3S-(-)-3-(3-Methanesulfonyl-phenyl)-pyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring.
3S-(-)-3-(3-Methanesulfonyl-phenyl)-morpholine: A related compound with a morpholine ring.
Uniqueness
The presence of the tartaric acid salt enhances the solubility and stability of 3S-(-)-3-(3-Methanesulfonyl-phenyl)-piperidine, making it more suitable for certain applications compared to its free base form or other similar compounds.
Propiedades
Fórmula molecular |
C16H23NO8S |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
2,3-dihydroxybutanedioic acid;3-(3-methylsulfonylphenyl)piperidine |
InChI |
InChI=1S/C12H17NO2S.C4H6O6/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
Clave InChI |
JUXRLGRCXHOPLH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2.C(C(C(=O)O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Ethyl-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B12107022.png)
![Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine](/img/structure/B12107026.png)
![4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B12107034.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate](/img/structure/B12107037.png)


![3-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]propanoic acid](/img/structure/B12107050.png)



![[5-(5-Methyl-2,4-dioxopyrimidin-1-yl)-3-methylsulfonyloxyoxolan-2-yl]methyl methanesulfonate](/img/structure/B12107082.png)
![2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12107095.png)

